Delphinidin-3,5-O-diglucoside chloride

Catalog No.
S644906
CAS No.
17670-06-3
M.F
C27H31O17Cl
M. Wt
627.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Delphinidin-3,5-O-diglucoside chloride

CAS Number

17670-06-3

Product Name

Delphinidin-3,5-O-diglucoside chloride

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromenylium-5-yl]oxyoxane-3,4,5-triol;chloride

Molecular Formula

C27H31O17Cl

Molecular Weight

627.5 g/mol

InChI

InChI=1S/C27H30O17.ClH/c28-6-16-19(34)21(36)23(38)26(43-16)41-14-4-9(30)3-13-10(14)5-15(25(40-13)8-1-11(31)18(33)12(32)2-8)42-27-24(39)22(37)20(35)17(7-29)44-27;/h1-5,16-17,19-24,26-29,34-39H,6-7H2,(H3-,30,31,32,33);1H/t16-,17-,19-,20-,21+,22+,23-,24-,26-,27-;/m1./s1

InChI Key

XCTGXGVGJYACEI-LCENJUANSA-O

SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-]

Synonyms

Delphoside; Aurobanin A; Delphin chloride

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O.[Cl-]

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

Forecasting in Science and Technology

Specific Scientific Field:
Summary of Application: Methods of Application:
Results and Outcomes:

Delphinidin-3,5-O-diglucoside chloride is a natural glycoside belonging to the anthocyanin class of compounds. It is derived from delphinidin, a pigment found in various fruits and flowers, which contributes to their vibrant colors. The compound has the molecular formula C27H31O17ClC_{27}H_{31}O_{17}Cl and a molecular weight of approximately 662.98 g/mol . Its structure features multiple hydroxyl groups and glycosidic linkages, which enhance its solubility and stability in aqueous environments. Delphinidin-3,5-O-diglucoside chloride is primarily soluble in methanol when acidified with hydrochloric acid .

Typical of flavonoids and glycosides:

  • Hydrolysis: In acidic or enzymatic conditions, the glycosidic bonds can be cleaved, releasing delphinidin and glucose.
  • Oxidation: The hydroxyl groups can be oxidized to form quinones, which may participate in further reactions.
  • Complexation: It can interact with metal ions or proteins, influencing its stability and bioactivity.

These reactions are significant for understanding its behavior in biological systems and potential applications.

Delphinidin-3,5-O-diglucoside chloride exhibits several biological activities:

  • Antioxidant Properties: It scavenges free radicals, potentially reducing oxidative stress .
  • Anti-inflammatory Effects: Research indicates that it may inhibit inflammatory pathways, providing protective effects against chronic diseases .
  • Antimicrobial Activity: The compound has shown effectiveness against various bacteria and fungi, suggesting its potential as a natural preservative .

These properties make it a subject of interest in nutritional science and pharmacology.

The synthesis of delphinidin-3,5-O-diglucoside chloride can be achieved through several methods:

  • Extraction from Natural Sources: This involves isolating the compound from plants known to contain high levels of anthocyanins, such as blueberries and blackcurrants.
  • Chemical Synthesis: Laboratory synthesis can be performed using delphinidin as the starting material. This typically involves glycosylation reactions where glucose moieties are added to the phenolic structure under acidic or enzymatic conditions.
  • Biotechnological Approaches: Using microbial fermentation or plant cell cultures may also yield this compound efficiently while maintaining its bioactivity.

Delphinidin-3,5-O-diglucoside chloride has various applications across multiple fields:

  • Food Industry: Used as a natural colorant and antioxidant in food products.
  • Pharmaceuticals: Investigated for its potential therapeutic effects against diseases linked to oxidative stress and inflammation.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties .

These applications highlight its versatility as a functional ingredient.

Studies on the interactions of delphinidin-3,5-O-diglucoside chloride have focused on its ability to bind with proteins and metal ions. These interactions can enhance its stability and bioavailability:

  • Protein Binding: It can form complexes with serum proteins, affecting its distribution and efficacy in biological systems.
  • Metal Ion Interaction: The compound may chelate metal ions, which could influence its antioxidant capacity and reduce metal-induced oxidative damage .

Such interactions are crucial for understanding its pharmacokinetics and therapeutic potential.

Delphinidin-3,5-O-diglucoside chloride shares structural similarities with other anthocyanins. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Cyanidin-3-O-sambubioside-5-O-glucosideC27H31O17ClC_{27}H_{31}O_{17}ClContains sambubioside instead of diglucoside
Delphinidin-3-O-rutinoside chlorideC27H31O17ClC_{27}H_{31}O_{17}ClContains rutinoside; different sugar moiety
Myrtillin chlorideC27H31O17C_{27}H_{31}O_{17}Lacks chlorine; different structural arrangement

Uniqueness

Delphinidin-3,5-O-diglucoside chloride is unique due to its specific glycosidic structure that enhances solubility and stability compared to other anthocyanins. Its dual glucoside attachment allows for distinct biological activities not fully replicated by similar compounds.

Physical Description

Solid

Melting Point

202-203°C

Wikipedia

Delphinidin 3-O-beta-D-glucoside-5-O-beta-D-glucoside

Dates

Modify: 2023-08-15

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